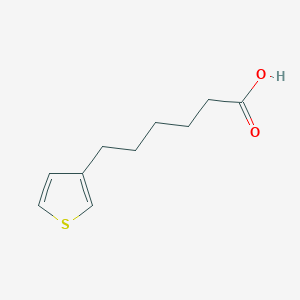

6-(3-Thienyl)hexanoic acid

CAS No.: 1279717-92-8

Cat. No.: VC8459258

Molecular Formula: C10H14O2S

Molecular Weight: 198.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1279717-92-8 |

|---|---|

| Molecular Formula | C10H14O2S |

| Molecular Weight | 198.28 g/mol |

| IUPAC Name | 6-thiophen-3-ylhexanoic acid |

| Standard InChI | InChI=1S/C10H14O2S/c11-10(12)5-3-1-2-4-9-6-7-13-8-9/h6-8H,1-5H2,(H,11,12) |

| Standard InChI Key | RRMBURAUBFTQEY-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1CCCCCC(=O)O |

| Canonical SMILES | C1=CSC=C1CCCCCC(=O)O |

Introduction

Synthesis and Reaction Chemistry

Bromination of 6-(3-Thienyl)hexanoic Acid

The primary synthesis route involves bromination using -bromosuccinimide (NBS) in -dimethylformamide (DMF) at 0°C under light exclusion . The reaction proceeds via radical mechanisms, targeting the α-positions of the thiophene ring:

Procedure:

-

Dissolve 1.63 g (8.20 mmol) of 6-(3-thienyl)hexanoic acid in 50 mL DMF.

-

Add 2.92 g (16.4 mmol) NBS dropwise at 0°C.

-

Stir for 48 hours in the dark.

-

Quench with ice, extract with dichloromethane, and purify via silica gel chromatography (n-hexane/ethyl acetate, 1:1).

Characterization:

-

(200 MHz, CDCl₃): δ 6.77 (s, 1H, thiophene-H), 2.52 (t, 2H, -CH₂-COOH), 1.33–1.75 (m, 6H, aliphatic chain) .

-

Elemental analysis: Calculated C 33.73%, H 3.40%; Found C 33.56%, H 3.40% .

Physicochemical Properties

Physical Properties

| Property | Value | Reference |

|---|---|---|

| Density | 1.15 g/cm³ | |

| Boiling Point | 352.2°C at 760 mmHg | |

| Refractive Index | 1.542 | |

| Flash Point | 166.8°C | |

| Vapor Pressure | mmHg at 25°C |

Spectroscopic Data

-

IR (KBr): Strong absorption at 1700–1720 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (O-H stretch) .

-

MS (EI): Molecular ion peak at 198.28 (M⁺), fragments at 141 (loss of -COOH) .

Applications in Coordination Chemistry

6-(3-Thienyl)hexanoic acid serves as a ligand in tin(IV) complexes, as demonstrated by Dahmani et al. . The carboxylate group coordinates to triphenyltin(IV) centers, forming structures with potential antifungal activity. Key findings include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume